Gadobutrol (hydrate) is a contrast agent primarily used in magnetic resonance imaging (MRI). It is a non-ionic gadolinium-based compound that enhances the quality of MRI scans by improving the contrast between different tissues. The chemical formula for gadobutrol is CHGdNO, and it has a molecular weight of 604.72 g/mol. The compound is notable for its strong paramagnetic properties, which facilitate the shortening of relaxation times of protons in tissue water, thus enhancing image clarity during MRI procedures .
Gadobutrol is classified as a gadolinium-based contrast agent (GBCA). It is synthesized from gadolinium ions complexed with a macrocyclic ligand known as dihydroxyhydroxymethylpropyl-tetraazacyclododecanetriacetic acid, commonly referred to as butrol. This compound is marketed under the brand name Gadavist and is produced by Bayer Schering Pharma AG .
The synthesis of gadobutrol involves several key steps:
The detailed synthetic route can vary, but it generally includes multiple stages of heating, refluxing, and crystallization to achieve the desired purity and yield.
Gadobutrol features a complex molecular structure characterized by:
The structure includes a tetradentate ligand framework that stabilizes the gadolinium ion through chelation, which is critical for its function as a contrast agent in imaging applications .
Gadobutrol undergoes several chemical reactions during its synthesis and application:
The stability of gadobutrol in solution is crucial for its use in clinical settings, as any degradation could affect imaging quality.
The mechanism by which gadobutrol enhances MRI images involves:
This property allows for clearer differentiation between various tissues and abnormalities during imaging procedures .
Gadobutrol is primarily used in medical imaging as a contrast agent for MRI procedures. Its applications include:
CAS No.: 504-64-3
CAS No.: 18866-87-0
CAS No.: 6960-30-1
CAS No.: 25679-93-0
CAS No.: 339079-54-8
CAS No.: